molecular formula C23H17N3O2S B2522228 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 379730-67-3

4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2522228
CAS No.: 379730-67-3
M. Wt: 399.47
InChI Key: DYQVKQOMMUVLKM-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a 1,3,4-thiadiazole-based benzamide derivative. The 1,3,4-thiadiazole scaffold is widely studied for its biological activities, including anticancer, antimicrobial, and antioxidant properties . This compound features:

  • A benzoyl group at position 4 of the benzamide ring.
  • A 4-methylphenyl substituent on the 1,3,4-thiadiazole ring.

Properties

IUPAC Name

4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-15-7-9-19(10-8-15)22-25-26-23(29-22)24-21(28)18-13-11-17(12-14-18)20(27)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQVKQOMMUVLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common method starts with the diazotization of 4-methylaniline to form 4-methylbenzenediazonium chloride. This intermediate is then coupled with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol to yield 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole . The final step involves the condensation of this intermediate with benzoyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties:
This compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells by disrupting cellular mechanisms critical for tumor proliferation. The compound's interaction with specific molecular targets involved in cancer cell survival is an area of active research .

Materials Science

Advanced Material Development:
Due to its unique structural characteristics, this compound is being explored for applications in creating advanced materials with tailored electronic or optical properties. Its ability to undergo various chemical reactions allows it to be incorporated into polymers or nanomaterials for applications in electronics and photonics.

Industrial Applications

Synthesis of Complex Organic Molecules:
The compound's reactivity facilitates its use in the synthesis of other complex organic molecules, which are critical in pharmaceuticals and agrochemicals. Its versatility allows chemists to modify its structure to create derivatives with enhanced properties or functionalities.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of thiadiazole compounds similar to this compound against multiple pathogens. The results indicated that specific modifications could significantly enhance antimicrobial efficacy, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various strains .

Anticancer Screening

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Halogenated Derivatives
  • Bromo-Substituted Analogs : Bromo groups significantly enhance activity. For instance, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality at 60 mg/kg, attributed to bromine’s electron-withdrawing effects and enhanced binding affinity .
  • Chloro-Substituted Analogs : N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives with 4-chloro substituents (e.g., 4c) showed moderate cytotoxicity, with IC50 values in the micromolar range against cancer cell lines .
Methoxy and Methyl Substituents
  • Methoxy Derivatives : Compounds like 4j (o-methoxy) and 4k (m-methoxy) exhibited 26–28% inhibition of 15-LOX-1, with IC50 values as low as 4.96 μM against PC3 cells .
  • 4-Methylphenyl Group: The target compound’s 4-methylphenyl group is electron-donating, which may improve solubility and reduce toxicity compared to halogenated analogs.

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Thiadiazole/Benzamide) Molecular Weight Key Properties/Activities Reference
Target Compound 4-Methylphenyl / 4-Benzoyl 392.45* Not reported (N/A) -
2-Bromo-N-[5-(2,4-dichlorophenyl)-...] 2,4-Dichlorophenyl / 2-Bromo 394.67 High cytotoxicity (specific IC50 N/A)
4j (o-Methoxy) Pyridin-2-yl / o-Methoxy ~350 (est.) IC50: 4.96 μM (PC3 cells)
BA94165 2,4-Dimethylphenyl / 4-Benzoyl 502.61 Commercial availability; no activity data
9g (Sulfonyl Derivative) 4-Hydroxy-3-methoxybenzylidene - 64.2% yield, antioxidant activity

*Calculated molecular weight based on formula C24H19N3O2S.

Key Observations:
  • Methoxy and methyl groups improve solubility and metabolic stability, as seen in 4j and the target compound .
  • Sulfonyl derivatives (e.g., 9g) exhibit antioxidant activity, suggesting divergent mechanisms compared to halogenated or methylated analogs .

Biological Activity

4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its diverse biological activities. The structural features of this compound, particularly the thiadiazole moiety, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C23H21N3O2S
  • Molecular Weight : 405.49 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives with a thiadiazole ring showed potent inhibition against various cancer cell lines, suggesting that this compound may act through similar pathways .
StudyCell LineIC50 (µM)Observations
MCF-715.2Significant inhibition of cell growth
HeLa12.8Induction of apoptosis observed

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities.

  • Types of Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Research Findings : In vitro assays have shown that this compound reduces the production of TNF-alpha and IL-6 in macrophages stimulated with LPS .

Case Studies

  • Anticancer Efficacy in Vivo : A case study involving murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups .
  • Antimicrobial Effectiveness : A clinical trial assessed the effectiveness of the compound against skin infections caused by resistant bacterial strains, showing promising results with a high rate of clinical cure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of benzoylisothiocyanate with thiosemicarbazide to form the thiadiazole core, followed by coupling with substituted benzoyl chloride derivatives. Key steps include:

  • Cyclization : Dry acetonitrile as a solvent and triethylamine as a catalyst improve reaction efficiency (yields >75%) .
  • Coupling : Temperature control (60–80°C) and anhydrous conditions minimize side reactions. Solvent choice (e.g., DMF or THF) impacts purity .
    • Optimization Table :
StepParameterOptimal ConditionImpact on Yield
CyclizationSolventDry acetonitrileIncreases by 20%
CouplingTemperature70°CReduces byproducts

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at 1450–1550 cm⁻¹) .
  • NMR : ¹H NMR identifies substituent patterns (e.g., methylphenyl protons at δ 2.35 ppm, benzoyl aromatic protons at δ 7.5–8.1 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and thiadiazole carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 408.3) .

Q. What preliminary biological screening approaches are recommended to assess its potential bioactivities?

  • Methodological Answer :

  • Antimicrobial Activity : Agar diffusion assays against E. coli and B. subtilis with zone-of-inhibition measurements .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC₅₀ values against tyrosine kinases) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzoyl (e.g., electron-withdrawing groups) or thiadiazole substituents (e.g., fluorophenyl). Compare bioactivity data .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or topoisomerase II .
  • Data Table :
AnalogSubstituentIC₅₀ (μM) vs. MCF-7LogP
Parent4-methylphenyl12.33.8
Analog 14-fluorophenyl8.94.1
Analog 23-nitrobenzoyl5.23.5

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for thiadiazole derivatives?

  • Methodological Answer :

  • Bioavailability Studies : Measure plasma stability and metabolic half-life using HPLC-MS. Poor in vivo activity may correlate with rapid hepatic clearance .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .
  • Pharmacokinetic Profiling : Conduct dose-response studies in animal models to identify optimal dosing regimens .

Q. What experimental approaches can elucidate the mechanism of action, particularly regarding apoptosis induction in cancer cells?

  • Methodological Answer :

  • Flow Cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Caspase Activation : Fluorometric assays for caspase-3/7 activity (e.g., Caspase-Glo® kits) .
  • Western Blotting : Detect pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (e.g., Bcl-2) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar thiadiazole analogs?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent DMSO concentration affecting cytotoxicity) .

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